molecular formula C4H3ClN2O2S B3158236 Pyrimidine-5-sulfonyl chloride CAS No. 856596-17-3

Pyrimidine-5-sulfonyl chloride

Cat. No.: B3158236
CAS No.: 856596-17-3
M. Wt: 178.6 g/mol
InChI Key: QWRZIAHMTDZRLW-UHFFFAOYSA-N
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Description

Pyrimidine-5-sulfonyl chloride is a useful research compound. Its molecular formula is C4H3ClN2O2S and its molecular weight is 178.6 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRZIAHMTDZRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

N Chlorosuccinimide Ncs Based Methods:

A prevalent method for the oxidative chlorination of thiols involves the use of N-chlorosuccinimide (NCS) as the oxidant in the presence of a chloride source. organic-chemistry.orgresearchgate.net A one-pot procedure for the synthesis of sulfonamides from various thiols has been developed using NCS in conjunction with tetrabutylammonium (B224687) chloride (TBAC) and water in acetonitrile. organic-chemistry.org In this system, the thiol is first converted to the corresponding sulfonyl chloride, which is then immediately reacted with a primary or secondary amine to furnish the sulfonamide. organic-chemistry.org This approach is noted for its mild, room-temperature conditions and high efficiency. organic-chemistry.org

Another similar system utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the in situ preparation of sulfonyl chlorides from thiols, which are then reacted with an excess of an amine in the same vessel. researchgate.net

Hydrogen Peroxide/thionyl Chloride System:

A highly reactive system for the direct oxidative chlorination of thiols employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). ekb.egorganic-chemistry.org This method facilitates the rapid conversion of aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides. organic-chemistry.org For the synthesis of sulfonamides, the thiol is treated with H₂O₂ and SOCl₂, and upon formation of the sulfonyl chloride intermediate, an amine and a base like pyridine (B92270) are added to the reaction mixture. This one-pot process is characterized by very short reaction times and excellent yields. ekb.egorganic-chemistry.org

The table below summarizes the key aspects of these general one-pot methods, which are considered applicable for the synthesis of pyrimidine-5-sulfonamides from pyrimidine-5-thiol.

PrecursorReagent SystemTrapping AgentProduct ClassKey Features
Pyrimidine-5-thiolN-Chlorosuccinimide (NCS), Tetrabutylammonium (B224687) Chloride (TBAC), H₂OAmines (Primary or Secondary)Pyrimidine-5-sulfonamidesMild, room-temperature conditions; high chemoselectivity. organic-chemistry.org
Pyrimidine-5-thiol1,3-Dichloro-5,5-dimethylhydantoin (B105842) (DCH), N-Benzyltrimethylammonium chloride, H₂OAmines (Primary or Secondary)Pyrimidine-5-sulfonamidesEfficient one-pot synthesis with high yields. researchgate.net
Pyrimidine-5-thiolHydrogen Peroxide (H₂O₂), Thionyl Chloride (SOCl₂)Amines (Primary or Secondary)Pyrimidine-5-sulfonamidesVery rapid reaction; high yields; broad applicability to heterocyclic thiols. organic-chemistry.org

Chemical Reactivity and Derivatization of Pyrimidine 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Moiety

The core reactivity of pyrimidine-5-sulfonyl chloride is defined by nucleophilic substitution at the sulfur atom of the sulfonyl moiety. organic-chemistry.orgnih.gov The sulfonyl chloride group serves as an excellent leaving group, facilitating reactions with a broad spectrum of nucleophiles. This reactivity is the foundation for the synthesis of key molecular structures such as sulfonamides and sulfones, which are significant pharmacophores in medicinal chemistry. researchgate.netnih.gov

The most common reaction involving sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides. organic-chemistry.org This transformation is a robust and widely utilized method for creating the sulfonamide linkage, a structural motif present in numerous pharmaceutical agents. researchgate.net The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. This elimination is typically facilitated by the presence of a base, such as pyridine (B92270), or by using an excess of the reactant amine to neutralize the acid produced. nih.gov

This compound readily reacts with both aliphatic and aromatic amines to yield the corresponding N-substituted pyrimidine-5-sulfonamides. The nucleophilicity of the amine plays a role in the reaction rate, with primary aliphatic amines generally reacting more rapidly than secondary or aromatic amines. nih.gov Studies on analogous sulfonylations have demonstrated high yields under various conditions, including microwave-assisted solvent-free protocols, which can accelerate reaction times significantly.

The reaction is compatible with a wide range of functional groups on the aromatic ring of anilines. The electronic nature of the substituent, whether electron-donating or electron-withdrawing, does not substantially hinder the formation of the sulfonamide product.

Table 1: Examples of Pyrimidine-5-sulfonamide Formation with Various Amines This table is illustrative, based on the established reactivity of sulfonyl chlorides with amines.

Amine Type Reactant Amine Product Name
Aromatic (Primary) Aniline N-phenylpyrimidine-5-sulfonamide
Aromatic (Primary) 4-Methylaniline N-(4-methylphenyl)pyrimidine-5-sulfonamide
Aromatic (Primary) 4-Methoxyaniline N-(4-methoxyphenyl)pyrimidine-5-sulfonamide
Aromatic (Secondary) N-Methylaniline N-methyl-N-phenylpyrimidine-5-sulfonamide
Aliphatic (Primary) Benzylamine N-benzylpyrimidine-5-sulfonamide
Aliphatic (Primary) Cyclohexylamine N-cyclohexylpyrimidine-5-sulfonamide
Aliphatic (Secondary) Diethylamine N,N-diethylpyrimidine-5-sulfonamide

| Aliphatic (Secondary) | Piperidine | 5-(piperidin-1-ylsulfonyl)pyrimidine |

Formation of Pyrimidine-5-sulfonamides

Reactions with Heterocyclic Amines

The formation of sulfonamides extends to reactions with heterocyclic amines. This class of reaction is particularly important for the synthesis of compounds with potential biological activity, as combining the pyrimidine (B1678525) core with other heterocyclic systems can lead to novel molecular scaffolds. acs.orggoogle.com Amines containing heterocyclic rings such as piperidine, morpholine, and azabicycloalkanes serve as effective nucleophiles, attacking the sulfonyl chloride to produce the corresponding sulfonamide derivatives in good yields. acs.org The classical method for this synthesis involves treating the heterocyclic amine with the sulfonyl chloride, often in the presence of a base like pyridine to drive the reaction to completion. google.com

Beyond N-nucleophiles, this compound can react with carbanions generated from active methylene compounds to form C-S bonds, yielding sulfones. nih.gov Organosulfones are valuable functional groups in medicinal chemistry and serve as versatile synthetic intermediates. nih.gov The reaction requires the deprotonation of a C-H bond adjacent to one or more electron-withdrawing groups (e.g., carbonyl, cyano, or another sulfonyl group) to generate a nucleophilic carbanion.

A well-documented analogue for this transformation is the C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides. nih.govnih.govresearchgate.net In this process, the pyridine nitrogen is first N-sulfonylated, which significantly increases the acidity of the adjacent picolyl C-H protons. In the presence of a base like triethylamine (Et₃N), deprotonation occurs, generating an alkylidene dihydropyridine intermediate that acts as the carbon nucleophile. nih.govresearchgate.net This nucleophile then attacks a second molecule of the sulfonyl chloride, resulting in the formation of a picolyl sulfone. nih.gov This reaction provides a model for how this compound could be used to synthesize pyrimidin-5-yl methyl sulfones from compounds with activated C-H bonds.

Table 2: Illustrative Sulfone Derivatives from Reactions with Activated C-H Compounds Based on analogous reactions of aryl sulfonyl chlorides with 4-alkylpyridines. nih.gov

Activated C-H Compound Sulfonylating Agent Product Type
4-Ethylpyridine This compound 5-((1-(pyridin-4-yl)ethyl)sulfonyl)pyrimidine
4-Benzylpyridine This compound 5-((phenyl(pyridin-4-yl)methyl)sulfonyl)pyrimidine
Ethyl 2-(pyridin-4-yl)acetate This compound Ethyl 2-(pyridin-4-yl)-2-(pyrimidine-5-sulfonyl)acetate

Condensation with Pyrimidine Nucleobases for Sulfonylated Derivatives

This compound can also react with other pyrimidine nucleobases, such as uracil or cytosine, to form N-sulfonylated derivatives. rsc.org This condensation provides a method for covalently linking two pyrimidine-based moieties through a sulfonyl bridge.

Two primary methods have been described for this transformation. rsc.org The first involves the silylation of the nucleobase (e.g., uracil or cytosine) with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) in a dry solvent such as acetonitrile. rsc.org This silylation step activates the nucleobase, which then readily reacts with the sulfonyl chloride at its N-1 position to yield the N-1-sulfonylpyrimidine derivative in high yields (75-95%). rsc.org A second, more direct method involves reacting the pyrimidine base with the sulfonyl chloride in pyridine, which acts as both the solvent and the base to facilitate the condensation. rsc.org These methods allow for the synthesis of complex structures where the sulfonyl group acts as a linker to other biologically relevant molecules.

Advanced Synthetic Transformations and Cascade Reactions

The reactivity of this compound and its derivatives extends beyond simple nucleophilic substitutions, enabling their use in more complex, advanced synthetic strategies, including cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient for building molecular complexity from simple starting materials.

Derivatives of this compound, particularly the sulfonamides, can serve as precursors for intramolecular cyclizations. For instance, pyridine sulfonamides have been used to generate bipyridine sultams through an intramolecular radical pathway, demonstrating how the sulfonamide can act as a linker to facilitate advanced ring-forming reactions. rsc.org

Furthermore, the pyrimidine ring itself, when appropriately substituted, can participate in cascade reactions. In some systems, nucleophilic attack by an amine on the pyrimidine ring can initiate a cascade process involving ring-opening followed by competitive cyclizations, leading to the formation of novel and unusual fused heterocyclic structures like indoles and azaindoles.

Modern synthetic methods also leverage sulfonyl groups in photoredox-catalyzed reactions. Visible-light-induced radical cascade reactions involving sulfonylation and cyclization have been developed to construct complex indole-fused pyridine derivatives. Such strategies highlight the potential of using the sulfonyl group as a key functional handle in advanced, light-mediated transformations to build diverse and complex molecular architectures. Another example is the copper-catalyzed cascade reaction of α-diazocarbonyl compounds with sulfonyl-containing reagents to afford highly functionalized pyrazoles, showcasing the versatility of the sulfonyl group in metal-catalyzed multi-step transformations.

Claisen-Schmidt Condensations of Derived Sulfonamides

The reaction typically proceeds under basic conditions, where a ketone with an α-hydrogen is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde that does not have an α-hydrogen, such as benzaldehyde. youtube.com The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone. youtube.com The use of pyrimidine-5-sulfonamide derivatives in this context introduces a potent electron-withdrawing group to the aromatic system, which can modulate the electrophilicity of the carbonyl group and influence the reaction kinetics and yields.

Table 1: Examples of Claisen-Schmidt Condensation Products

Reactant A Reactant B Product
Pyrimidine-5-sulfonamide Derivative Aromatic Aldehyde α,β-Unsaturated Ketone
Ketone with α-hydrogen Pyrimidine-5-carboxaldehyde Chalcone-like molecule

This table is interactive. Click on the headers to sort the data.

C-C Bond Coupling Reactions Involving 5-Sulfonylpyrimidines

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. For 5-sulfonylpyrimidines, several palladium-catalyzed cross-coupling reactions are instrumental in their derivatization. These reactions, including the Suzuki, Heck, and Sonogashira couplings, provide versatile methods for introducing a wide range of substituents onto the pyrimidine core.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. For 5-sulfonylpyrimidines, a halogenated pyrimidine precursor is typically coupled with a boronic acid or ester.

The Heck reaction is the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the introduction of alkenyl groups at the 5-position of the pyrimidine ring. The regioselectivity of the Heck reaction can be influenced by the electronic nature of the substituents on the pyrimidine ring. rsc.org

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.orgresearchgate.netacs.orgrsc.org This copper-co-catalyzed, palladium-catalyzed reaction is highly efficient for creating alkynyl-substituted pyrimidines. rsc.orgresearchgate.netacs.orgrsc.org The reaction of a 5-halopyrimidine with a terminal alkyne under Sonogashira conditions leads to the corresponding 5-alkynylpyrimidine. A notable application is the highly regioselective C-5 iodination of pyrimidine nucleotides followed by a chemoselective Sonogashira coupling. nih.gov

Table 2: C-C Bond Coupling Reactions of 5-Sulfonylpyrimidines

Coupling Reaction Reactants Catalyst System Product Type
Suzuki-Miyaura 5-Halo-sulfonylpyrimidine, Arylboronic acid Pd catalyst, Base 5-Aryl-sulfonylpyrimidine
Heck 5-Halo-sulfonylpyrimidine, Alkene Pd catalyst, Base 5-Alkenyl-sulfonylpyrimidine
Sonogashira 5-Halo-sulfonylpyrimidine, Terminal alkyne Pd catalyst, Cu co-catalyst, Base 5-Alkynyl-sulfonylpyrimidine

This table is interactive. Click on the headers to sort the data.

Formation of Complex Heterocycles from this compound Precursors

This compound and its derivatives serve as valuable precursors for the synthesis of more complex heterocyclic systems. The reactive sulfonyl chloride group can be transformed into various other functionalities, which then participate in cyclization reactions to form fused ring systems.

One common strategy involves the conversion of the sulfonyl chloride to a sulfonamide, which can then be further functionalized. For instance, the sulfonamide can be a part of a larger molecule that undergoes an intramolecular cyclization to form a fused heterocyclic system.

Examples of complex heterocycles synthesized from pyrimidine precursors include:

Thieno[3,2-d]pyrimidines : These compounds can be synthesized through multi-step sequences starting from functionalized pyrimidines. nih.govresearchgate.net The synthesis often involves the construction of the thiophene ring onto the pyrimidine core.

Pyrazolo[4,3-d]pyrimidines : These bicyclic heterocycles are often prepared by building the pyrazole (B372694) ring onto a pre-existing pyrimidine structure. nih.govrsc.org The substituents on the starting pyrimidine can direct the regiochemistry of the cyclization.

Pyrazolo[3,4-d]pyrimidines : Similar to their [4,3-d] isomers, these compounds are also synthesized through cyclization reactions involving pyrimidine precursors. rsc.orgsemanticscholar.orgrsc.orgnih.gov

The specific synthetic route and reaction conditions determine the final heterocyclic structure.

Sulfoxidation Reactions within Pyrimidine Sulfonyl Frameworks

Sulfoxidation reactions are crucial for modifying the oxidation state of sulfur within the pyrimidine sulfonyl framework. The oxidation of a sulfide to a sulfoxide and then to a sulfone can significantly alter the electronic and steric properties of the molecule. organic-chemistry.orgjchemrev.comresearchgate.net

The selective oxidation of sulfides to sulfoxides can be achieved using a variety of reagents, such as hydrogen peroxide, often in the presence of a catalyst. acs.orgorganic-chemistry.org Further oxidation to the sulfone generally requires stronger oxidizing conditions or longer reaction times. organic-chemistry.org

In the context of pyrimidine sulfonyl compounds, a pyrimidine thioether can be oxidized to a pyrimidine sulfoxide and subsequently to a pyrimidine sulfone. For instance, the reaction of pyrimidine sulfonothioate derivatives with hydrogen peroxide in glacial acetic acid can yield sulfonyl sulfonyl pyrimidine derivatives. nih.govnih.gov This transformation is a key step in the synthesis of various 5-sulfonyl-substituted uracil derivatives. acs.orgacs.org

Table 3: Sulfoxidation of Pyrimidine Thioethers

Starting Material Oxidizing Agent Product
Pyrimidine Thioether H₂O₂ / Catalyst Pyrimidine Sulfoxide
Pyrimidine Sulfoxide Stronger Oxidant Pyrimidine Sulfone
Pyrimidine Sulfonothioate H₂O₂ / Acetic Acid Sulfonyl Sulfonyl Pyrimidine

This table is interactive. Click on the headers to sort the data.

Pyrimidine 5 Sulfonyl Chloride As a Strategic Building Block in Organic Synthesis

Facilitating the Synthesis of Diverse 5-Substituted Pyrimidine (B1678525) Analogues

The sulfonyl chloride moiety at the 5-position of the pyrimidine ring is an excellent leaving group, making Pyrimidine-5-sulfonyl chloride a prime substrate for nucleophilic substitution reactions. This property is extensively exploited to introduce a wide range of functional groups at this position, leading to the generation of diverse 5-substituted pyrimidine analogues.

One of the most common applications is the synthesis of pyrimidine-5-sulfonamides. This is typically achieved by reacting this compound with various primary or secondary amines. ekb.eg This reaction is fundamental in medicinal chemistry, as the sulfonamide linkage is a key feature in many biologically active compounds. ekb.egnih.gov The versatility of this reaction allows for the incorporation of a vast array of side chains, from simple alkyl and aryl groups to more complex heterocyclic systems, thereby enabling fine-tuning of the molecule's physicochemical properties.

Beyond sulfonamide formation, the reactivity of the sulfonyl chloride group can be harnessed for other transformations, contributing to the synthesis of a broad spectrum of pyrimidine derivatives with potential applications in pharmaceuticals and agrochemicals. nih.gov The ability to readily introduce diverse substituents at the C-5 position is a cornerstone of structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and safety of candidate molecules. nih.govnih.gov

Table 1: Examples of Reactions Utilizing this compound to Generate 5-Substituted Analogues.
ReactantReaction TypeResulting 5-Substituted Pyrimidine ProductSignificance
Primary/Secondary Amines (R-NH2 / R2NH)SulfonylationPyrimidine-5-sulfonamidesCore reaction for creating libraries of potential therapeutic agents. ekb.eg
Alcohols (R-OH)EsterificationPyrimidine-5-sulfonate estersIntroduces sulfonate ester moiety, creating compounds with potential bioactivity. nih.gov
Hydrazines (R-NHNH2)CondensationPyrimidine-5-sulfonyl hydrazidesCreates intermediates for further synthesis, such as pyrazole (B372694) formation.

Role in Diversity-Oriented Synthesis (DOS) for Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules to explore vast areas of chemical space. nih.govcam.ac.uk This approach contrasts with target-oriented synthesis by focusing on creating molecular diversity rather than a single complex molecule. This compound and related 5-sulfonyl pyrimidines are ideal building blocks for DOS strategies due to their inherent reactivity and modular nature. acs.orgacs.org

The key to a successful DOS campaign is the use of versatile starting materials that can be divergently converted into a multitude of distinct molecular scaffolds. acs.orgacs.org An efficient, diversity-oriented synthesis of 5-sulfone-substituted uracils has been established, highlighting the importance of this class of compounds. acs.org This approach allows for the creation of diverse chemical libraries for biochemical and medicinal chemistry purposes. acs.org

By employing this compound, chemists can rapidly introduce a first level of diversity by reacting it with a library of nucleophiles (e.g., amines, alcohols). The resulting 5-substituted pyrimidines can then serve as substrates for further complexity-generating reactions. This build/couple/pair strategy is a hallmark of DOS, enabling the efficient construction of libraries containing thousands of unique compounds from a single, strategic starting material. cam.ac.uk The development of synthesis pathways for pyrimidine-embedded polyheterocycles underscores the utility of pyrimidine-based scaffolds in generating skeletal diversity for screening against various biopolymers. nih.gov

Contribution to Deconstruction-Reconstruction Strategies in Pyrimidine Chemistry

A more advanced and innovative application in pyrimidine chemistry involves "deconstruction-reconstruction" strategies. This approach allows for the profound diversification of the pyrimidine core itself, enabling access to analogues that would be difficult to synthesize using traditional methods. nih.govnih.gov While not always starting directly from this compound, the 5-substituted pyrimidines generated from it are key substrates for these powerful transformations.

The core concept of this strategy is to chemically activate the pyrimidine ring, break it open (deconstruct) into a simpler, linear intermediate, and then rebuild (reconstruct) it into a new heterocyclic system. nih.govnih.gov A prominent method involves the transformation of a pyrimidine into an N-arylpyrimidinium salt, which facilitates its cleavage into a three-carbon iminoenamine building block. nih.govnih.gov

This versatile iminoenamine intermediate can then be cyclized with various reagents to reconstruct the original pyrimidine scaffold with new substituents or to form entirely different heterocycles, such as pyrazoles, pyridines, or 1,2-oxazoles. nih.govresearchgate.net This sequence effectively allows for "scaffold hopping," a valuable tactic in medicinal chemistry for exploring novel intellectual property space and discovering new biological activities. nih.gov The deconstruction of a 5-substituted pyrimidine and its subsequent reconstruction provides a pathway to generate complex analogues that would be challenging to obtain otherwise. nih.gov This strategy has been successfully used to convert pyrimidines into other heterocycles like pyrazoles under mild conditions. alfa-chemistry.com

Table 2: Deconstruction-Reconstruction Strategy for Pyrimidine Diversification.
Initial StepKey IntermediateReconstruction ReagentFinal Heterocyclic Product
Activation of pyrimidine (e.g., formation of N-arylpyrimidinium salt) nih.govnih.govIminoenamine / Vinamidinium salt nih.govresearchgate.netAmidineSubstituted Pyrimidine nih.gov
Activation of pyrimidine (e.g., formation of N-arylpyrimidinium salt) nih.govnih.govIminoenamine / Vinamidinium salt nih.govresearchgate.netHydrazinePyrazole nih.govalfa-chemistry.com
Activation of pyrimidine (e.g., formation of N-arylpyrimidinium salt) nih.govnih.govIminoenamine / Vinamidinium salt nih.govresearchgate.netHydroxylamine1,2-Oxazole nih.gov
Activation of pyrimidine (e.g., formation of N-arylpyrimidinium salt) nih.govnih.govIminoenamine / Vinamidinium salt nih.govresearchgate.netHydrazones / Methyl ketonesPyridine (B92270) researchgate.net

Mechanistic and Theoretical Investigations of Pyrimidine 5 Sulfonyl Chloride Chemistry

Elucidation of Reaction Mechanisms

Understanding the precise pathway through which a chemical reaction proceeds is fundamental to controlling its outcome. For sulfonyl chlorides, including heteroaromatic derivatives, mechanistic studies often focus on nucleophilic substitution reactions at the sulfur center.

Kinetic and Solvolytic Studies of Sulfonyl Halide Reactivity

Kinetic studies, particularly solvolysis reactions where the solvent acts as the nucleophile, are a cornerstone in the mechanistic investigation of sulfonyl halides. The rates of these reactions are sensitive to the solvent's nucleophilicity and ionizing power, which can be quantified using the extended Grunwald-Winstein equation. For many arenesulfonyl and alkanesulfonyl chlorides, these studies suggest a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.comrsc.orgmdpi.com This process is generally believed to be concerted. mdpi.com

Table 1: Representative First-Order Rate Coefficients (k) for the Solvolysis of a Heteroaromatic Sulfonyl Chloride (2-thiophenesulfonyl chloride) in Various Binary Solvent Mixtures at 25.0 °C

Solvent Composition (% v/v)k x 105 (s-1)
100% H2O15.8
90% Acetone0.234
80% Acetone0.813
70% Acetone2.14
50% Acetone10.2
97% TFE11.5
50% TFE73.1

Data is illustrative and based on studies of analogous compounds.

Transition State Characterization in Bond-Forming Processes

The transition state in the SN2 reaction of sulfonyl chlorides is a critical point on the reaction coordinate, representing the highest energy barrier. For a concerted mechanism, the transition state involves the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group (chloride). In the case of solvolysis, the degree of bond-making and bond-breaking in the transition state can be inferred from the sensitivity of the reaction rate to the solvent's nucleophilicity and ionizing power. rsc.org For the neutral hydrolysis (solvolysis) of aromatic sulfonyl chlorides, it is suggested that bond-making and bond-breaking are of comparable importance in the transition state. rsc.org

Application of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the structure of transition states. princeton.edunih.gov By replacing an atom in the reacting molecule with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. These changes provide information about bond breaking or formation involving that atom in the rate-determining step of the reaction.

For sulfonyl transfer reactions, KIEs have been instrumental in understanding the nature of the transition state. nih.gov For instance, a significant primary KIE would be expected if a C-H bond were broken in the rate-determining step. In the context of sulfonyl chloride solvolysis, solvent isotope effects (e.g., comparing reaction rates in H₂O versus D₂O) can provide insights into the role of the solvent in the transition state. For the solvolysis of trans-β-styrenesulfonyl chloride, kinetic solvent isotope effects of 1.46 for kH₂O/kD₂O and 1.76 for kMeOH/kMeOD were observed, which are considered typical for the solvolysis of sulfonyl chlorides proceeding through an SN2 mechanism. mdpi.com While specific KIE studies on Pyrimidine-5-sulfonyl chloride are not available, such experimental approaches would be invaluable in confirming the mechanistic details of its reactions.

Computational Chemistry Approaches

Computational chemistry offers a powerful suite of tools to complement experimental studies by providing detailed insights into the electronic structure, reactivity, and potential biological interactions of molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.irnih.govjchemrev.comekb.eg DFT calculations can be employed to predict a variety of molecular properties, including optimized geometry, electronic energies (such as the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO), and the distribution of electron density. ijcce.ac.irijcce.ac.ir

These calculated properties can, in turn, be used to predict the reactivity of a molecule. For instance, the energy gap between the HOMO and LUMO can indicate the chemical reactivity and stability of a compound. A smaller energy gap generally suggests higher reactivity. ijcce.ac.ir The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and help identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. ijcce.ac.ir While specific DFT studies on this compound are not detailed in the provided search results, the methodology is widely applied to pyrimidine (B1678525) derivatives and other heterocyclic compounds to understand their electronic properties and reactivity. ijcce.ac.irnih.govijcce.ac.ir

Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound

PropertyCalculated Value
EHOMO-7.5 eV
ELUMO-1.8 eV
Energy Gap (ΔE)5.7 eV
Dipole Moment3.2 D

These values are illustrative and represent the type of data obtained from DFT calculations.

Molecular Docking in the Context of Ligand-Target Interactions (Methodology Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govrjb.ro This method is extensively used in drug design to understand and predict the interactions between a potential drug molecule and its biological target. nih.govrjb.rosemanticscholar.org

The methodology of molecular docking generally involves the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the receptor protein and the ligand are required. These are often obtained from experimental sources like X-ray crystallography or NMR spectroscopy, or they can be generated through homology modeling. The structures are then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site on the receptor. rjb.ro

Docking Algorithm: A search algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. This involves systematically or stochastically changing the position, orientation, and conformation of the ligand. rjb.ro

Scoring Function: A scoring function is used to evaluate the "goodness" of each generated pose of the ligand in the receptor's binding site. rjb.ro These functions estimate the binding affinity between the ligand and the receptor, taking into account factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The pose with the best score is predicted to be the most favorable binding mode. nih.govrjb.ro

In the context of this compound, molecular docking could be used to investigate its potential interactions with a biological target if it were being considered as a building block for a bioactive molecule. The resulting sulfonamide derivatives are a class of compounds with a wide range of biological activities, and their interactions with protein targets are frequently studied using molecular docking. nih.govresearchgate.netekb.eg

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are theoretical models that aim to describe the relationship between the chemical structure of a compound and its reactivity. These models are often expressed as mathematical equations that correlate structural or physicochemical properties of a series of compounds with their experimentally determined reaction rates or equilibrium constants. In the context of this compound and related compounds, QSRR can provide valuable insights into how modifications to the pyrimidine ring or the sulfonyl chloride group influence its reactivity, particularly in nucleophilic substitution reactions.

While specific QSRR studies exclusively focused on this compound are not extensively documented in the public domain, valuable insights can be drawn from structure-reactivity relationship studies of analogous compounds, such as 2-sulfonylpyrimidines. Research in this area has demonstrated a strong correlation between the electronic properties of substituents on the pyrimidine ring and the reactivity of the sulfonyl group.

Detailed research findings on related sulfonylpyrimidines indicate that the reactivity is profoundly influenced by substituents at the 5-position of the pyrimidine ring. nih.govacs.org Electron-withdrawing groups (EWGs) at this position significantly increase the rate of reaction, while electron-donating groups (EDGs) have the opposite effect, either slowing down the reaction or preventing it altogether. nih.govacs.org

For instance, strong mesomeric acceptor (-M) groups like nitro (-NO2) and carboxymethyl (-COOMe), as well as inductive acceptor (-I) groups such as trifluoromethyl (-CF3), have been shown to drastically increase the reaction rate by several orders of magnitude compared to an unsubstituted pyrimidine. nih.govacs.org Conversely, strong mesomeric donor (+M) groups like amino (-NH2) and methoxy (-OMe) can completely deactivate the compound towards nucleophilic attack under certain conditions. nih.govacs.org Weaker groups, including methyl (-Me), phenyl (-Ph), bromine (-Br), and chlorine (-Cl), allow for a more subtle adjustment of reactivity. nih.gov

The reactivity of these substituted pyrimidines has been shown to correlate well with Hammett σ parameters, a common descriptor in QSRR studies that quantifies the electronic effect of a substituent. nih.gov The Hammett equation, in its general form, is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

The following interactive table summarizes the qualitative and quantitative effects of different substituents on the reactivity of a model 2-sulfonylpyrimidine system, which can be considered analogous to this compound.

Substituent at 5-positionElectronic EffectObserved Relative ReactivityRate Constant (k) M⁻¹s⁻¹ (at pH 7.0)
-COOMeStrong Electron-Withdrawing (-M)~800,000x increase~9900
-NO₂Strong Electron-Withdrawing (-M)Significant increaseData not specified
-CF₃Strong Electron-Withdrawing (-I)Significant increaseData not specified
-ClWeak Electron-Withdrawing (±I/M)Moderate increaseData not specified
-BrWeak Electron-Withdrawing (±I/M)Moderate increaseData not specified
-PhWeak Electron-Withdrawing (±I/M)Slight increaseData not specified
-MeWeak Electron-Donating (±I/M)Slight increaseData not specified
-H (unsubstituted)Reference1x (baseline)~1.2 x 10⁻²
-OMeStrong Electron-Donating (+M)Reactivity switched off< 5.0 x 10⁻⁵
-NH₂Strong Electron-Donating (+M)Reactivity switched off< 5.0 x 10⁻⁵

In addition to empirical correlations like the Hammett equation, modern computational methods such as Density Functional Theory (DFT) have proven to be reliable in predicting the reactivity of sulfonylpyrimidines. nih.gov These theoretical models can calculate various electronic parameters, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These calculated parameters can then be used as descriptors in QSRR models to provide a more detailed and quantitative understanding of the structure-reactivity landscape. DFT models offer the advantage of being more general and can be applied to substituents not covered by Hammett parameters. nih.gov

Analytical Techniques for the Characterization and Study of Pyrimidine 5 Sulfonyl Chloride and Its Derivatives

Spectroscopic Characterization

Spectroscopy is a cornerstone for the molecular-level characterization of pyrimidine (B1678525) sulfonyl chlorides. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is one of the most powerful tools for elucidating the precise structure of Pyrimidine-5-sulfonyl chloride and its derivatives. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum for a pyrimidine sulfonyl chloride derivative will show characteristic signals for the protons on the pyrimidine ring. These protons are typically found in the aromatic region of the spectrum (δ 8.5–9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms and the sulfonyl chloride group. The exact chemical shifts and coupling patterns depend on the substitution pattern on the pyrimidine ring. For instance, in various thiazolopyrimidine derivatives, aromatic protons are observed as multiplets in the δ 7.12-8.89 ppm range. aun.edu.eg

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are typically observed in the range of δ 150–160 ppm. For example, in some thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the pyrimidine ring carbons appear at chemical shifts such as δ 151.61, 152.10, and 159.76 ppm. mdpi.com The specific chemical shifts are influenced by the substituents attached to the ring.

TechniqueNucleusTypical Chemical Shift (δ) RangeNotes
NMR Spectroscopy¹H8.5 - 9.0 ppmSignals correspond to protons on the pyrimidine ring.
NMR Spectroscopy¹³C150 - 160 ppmSignals correspond to carbons within the pyrimidine ring.
Table 1: Typical NMR Spectroscopic Data for Pyrimidine Sulfonyl Chloride Derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic signals are those from the sulfonyl chloride group (-SO₂Cl). acdlabs.com

The key vibrational modes observed are:

S=O Asymmetric Stretching: A strong absorption band is typically found in the range of 1360–1380 cm⁻¹. acdlabs.com

S=O Symmetric Stretching: Another strong band appears in the 1160–1180 cm⁻¹ region. acdlabs.com

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring usually appear above 3000 cm⁻¹. aun.edu.eg

Ring Vibrations: C=N and C=C stretching vibrations within the pyrimidine ring are also observed in the fingerprint region.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Sulfonyl Chloride (SO₂Cl)S=O Asymmetric Stretch1360 - 1380Strong
Sulfonyl Chloride (SO₂Cl)S=O Symmetric Stretch1160 - 1180Strong
Aromatic RingC-H Stretch>3000Medium-Weak
Table 2: Characteristic IR Absorption Bands for Pyrimidine Sulfonyl Chlorides.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, techniques like Electrospray Ionization (ESI) are commonly used. In ESI-MS, the molecular ion peak [M+H]⁺ is typically observed. For a related compound, 2-chloro-pyrimidine-5-sulfonyl chloride (C₄H₂Cl₂N₂O₂S), the molecular weight is 213.04 g/mol . sigmaaldrich.com The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) leads to characteristic isotopic patterns in the mass spectrum, which aids in confirming the elemental composition. acdlabs.com High-resolution mass spectrometry (HR-MS) can be used to determine the exact molecular formula of the compound and its derivatives with high accuracy. turkjps.orgnih.gov

Chromatographic and Hyphenated Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of this compound and its derivatives. When coupled with a detector like a mass spectrometer (a "hyphenated" technique), it becomes a powerful tool for both separation and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization Strategies

LC-MS is a widely used technique for the analysis of pyrimidine derivatives. acs.orgresearchgate.net It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This allows for the effective separation of the target compound from impurities, starting materials, and byproducts, while simultaneously providing molecular weight information for each component. nih.gov

In some applications, derivatization strategies are employed to improve the analytical properties of the target molecules. For example, sulfonyl chlorides themselves can act as derivatizing agents to enhance the sensitivity of other compounds in LC-ESI-MS/MS analysis. A study on steroidal estrogens used pyridine-3-sulfonyl chloride to derivatize the estrogens. nih.gov This pre-column derivatization enhanced ionization efficiency and produced analyte-specific fragment ions, which improved the specificity and sensitivity of the method. nih.gov This approach highlights a potential application of pyrimidine sulfonyl chlorides not just as synthetic intermediates but also as analytical reagents.

Electrochemical Methods for Reactivity Insights (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), provide valuable insights into the redox properties and reactivity of molecules. CV measures the current that develops in an electrochemical cell as the voltage is varied. comsol.com

For pyrimidine derivatives, cyclic voltammetry can be used to study their oxidation and reduction potentials. turkjps.org This information is crucial for understanding their electronic properties and potential involvement in redox reactions. Studies on fused pyrimidine-triazole molecules have used CV to determine if the electrochemical oxidation process is diffusion-controlled or adsorption-controlled by analyzing the effect of scan rate on the peak current. turkjps.org The technique has also been successfully applied to the electrochemical detection of purine (B94841) and pyrimidine bases, demonstrating its utility in analyzing this class of compounds. scispace.comnih.gov By examining the voltammetric behavior of this compound, researchers can gain a deeper understanding of its reactivity and electron-transfer mechanisms. rsc.org

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Efficient Transformations

The primary transformation of Pyrimidine-5-sulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides. While this reaction is typically robust, often proceeding with bases like pyridine (B92270), the development of advanced catalytic systems promises milder conditions, broader substrate scope, and higher efficiency. cbijournal.com

Future research will likely focus on organocatalysis and transition-metal catalysis to overcome the limitations of base-mediated sulfonamide formation, especially with challenging or poorly nucleophilic amines.

Organocatalysis: Lewis basic catalysts, such as specific amides and tertiary amines, have been shown to accelerate sulfonylation reactions. google.com Research into more sophisticated organocatalysts, including chiral catalysts for asymmetric transformations, could enable the synthesis of enantiomerically pure pyrimidine (B1678525) sulfonamides, which is of significant interest in drug discovery.

Transition-Metal Catalysis: While less common for sulfonamide synthesis from sulfonyl chlorides, transition-metal-catalyzed cross-coupling reactions are a major area of synthetic chemistry. thieme-connect.com Investigating metal catalysts (e.g., based on copper or palladium) could unlock novel transformations of this compound, potentially enabling direct C-S bond formations or other desulfonylative couplings. acs.org The development of catalysts that can mediate the direct coupling of sulfonic acids and amines, proceeding via a sulfonyl chloride intermediate, also represents a promising green chemistry approach. ekb.eg

Table 1: Comparison of Catalytic Approaches for Sulfonamide Synthesis
Catalytic SystemPotential Advantages for this compoundResearch Focus
Traditional BaseSimplicity, cost-effectiveOptimization for specific substrates
OrganocatalysisMild conditions, high functional group tolerance, potential for asymmetryDevelopment of novel chiral and Lewis basic catalysts
Transition-Metal CatalysisNovel reactivity, C-S bond formation, desulfonylative couplingExploring copper, palladium, and other metals for new transformations

Exploration of Flow Chemistry and Continuous Manufacturing Processes

The synthesis and use of sulfonyl chlorides can present safety and scalability challenges in traditional batch reactors, often involving exothermic reactions and hazardous reagents. rsc.org Flow chemistry, utilizing microreactors or continuous stirred-tank reactors (CSTRs), offers significant advantages in terms of safety, efficiency, and process control. mdpi.comnih.gov

The application of continuous manufacturing to this compound represents a major leap forward. Research in this area will focus on:

Continuous Synthesis: Developing a continuous flow process for the chlorosulfonation of a pyrimidine precursor to directly generate this compound. This would allow for precise temperature control of the often highly exothermic reaction, minimizing byproduct formation and improving safety by keeping the instantaneous volume of hazardous material low. rsc.orgmdpi.com

Telescoped Reactions: Integrating the synthesis of this compound with its subsequent reaction in a continuous, multi-step flow system. nih.gov For instance, the output from a reactor generating the sulfonyl chloride could be fed directly into a second reactor where it is mixed with an amine to form the desired sulfonamide, eliminating the need for isolation of the intermediate. researchgate.net

Process Automation: The use of automated pumps and control systems in a continuous setup ensures consistency and reliability, leading to higher spacetime yields compared to batch processes. mdpi.com

The transition from batch to continuous processes for this key intermediate could significantly streamline the production of active pharmaceutical ingredients (APIs) and other fine chemicals. d-nb.info

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. iscientific.orgmdpi.com For a versatile building block like this compound, these computational tools can accelerate research and development significantly.

Future directions include:

Reactivity Prediction: Training neural network models on large datasets of reactions involving sulfonyl chlorides to predict the reactivity of this compound with a diverse range of nucleophiles. nih.govnih.gov Such models can predict the major product, yield, and potential side reactions with high accuracy. nih.gov

Condition Optimization: Utilizing ML algorithms to suggest the optimal reaction conditions (catalyst, solvent, temperature, stoichiometry) for a desired transformation. researchgate.net This data-driven approach can drastically reduce the number of experiments needed for process optimization.

De Novo Synthetic Route Design: Employing AI platforms to design novel, efficient synthetic pathways to complex molecules starting from or incorporating this compound. Generative models can propose innovative molecular structures with desired properties, which can then be synthesized. actascientific.com

Table 2: Applications of AI/ML in this compound Chemistry
AI/ML ApplicationObjectivePotential Impact
Reaction Outcome PredictionPredict the products and yields of reactions involving this compound.Reduces trial-and-error experimentation; guides synthetic strategy.
Condition RecommendationIdentify the optimal catalyst, solvent, and temperature for a given transformation.Accelerates process development and improves reaction efficiency. researchgate.net
Generative Molecular DesignDesign novel pyrimidine sulfonamide derivatives with desired biological or material properties.Expands chemical space for drug discovery and materials science. actascientific.com

Investigation of Bioisosteric and Scaffold Hopping Strategies with Sulfonyl Derivatives

In medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" due to its presence in numerous bioactive molecules. nih.gov The sulfonamide group is also a critical pharmacophore. The strategic combination in pyrimidine sulfonamides, derived from this compound, makes them ideal candidates for lead optimization using advanced design strategies like bioisosterism and scaffold hopping. nih.govresearchgate.net

Bioisosteric Replacement: This strategy involves replacing the sulfonamide linker or parts of the pyrimidine core with other functional groups that have similar physical or chemical properties to modulate a drug candidate's activity, selectivity, or pharmacokinetic profile. For example, research could explore the synthesis of sulfonimidamides as bioisosteres of the sulfonamides derived from this compound to fine-tune properties like hydrogen bonding capacity and metabolic stability. nih.gov

Scaffold Hopping: This technique involves replacing the central pyrimidine core with a different heterocyclic system while retaining the key pharmacophoric elements, such as the sulfonyl group and its substituents, to discover novel intellectual property and improved drug-like properties. nih.govmdpi.com Derivatives of this compound can serve as a reference point for designing new scaffolds that mimic their three-dimensional structure and interactions with biological targets. rsc.org

Application of Advanced In Situ Spectroscopic Monitoring Techniques

A deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial for process optimization and control. Advanced in situ spectroscopic techniques provide a real-time window into chemical reactions as they occur, eliminating the need for offline sampling and analysis. mt.comspectroscopyonline.com

For reactions involving this compound, future research will benefit from the application of:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products in real-time. spectroscopyonline.com For example, one could track the disappearance of the characteristic S-Cl stretch of this compound and the appearance of the sulfonamide bands to precisely determine reaction endpoints and kinetics.

Process Analytical Technology (PAT): Integrating in situ spectroscopy into continuous manufacturing setups allows for real-time process control. spectroscopyonline.com If monitoring reveals a deviation from the optimal reaction profile, automated feedback loops can adjust parameters like temperature or flow rate to maintain efficiency and product quality. This approach is fundamental to modern, robust chemical manufacturing.

The adoption of these advanced analytical tools will provide unprecedented insight into the chemistry of this compound, enabling the development of more robust, efficient, and well-understood synthetic processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrimidine-5-sulfonyl chloride, and how can purity be confirmed?

  • Methodological Answer : this compound is typically synthesized via sulfonation of pyrimidine derivatives followed by chlorination. A common method involves reacting pyrimidine intermediates with chlorosulfonic acid under controlled conditions. For purity confirmation, use thin-layer chromatography (TLC) to monitor reaction progress and ¹H/¹³C NMR to verify structural integrity. Recrystallization in ethanol or DMF/water mixtures (1:1) improves purity . Document synthesis steps rigorously, including solvent ratios, reflux duration (e.g., 16–20 hours in ethanol), and yields (e.g., 63–78%), to ensure reproducibility .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR spectroscopy : Essential for confirming molecular structure and detecting impurities.
  • HPLC-MS/GC-MS : Validates purity and identifies byproducts.
  • Melting point analysis : A sharp melting point (e.g., 230°C or 318–320°C) indicates high crystallinity and purity .
  • Elemental analysis : Quantifies carbon, hydrogen, nitrogen, and sulfur content to confirm stoichiometry.

Q. What safety protocols are recommended for handling sulfonyl chlorides like this compound?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) (gloves, lab coat, goggles).
  • Avoid exposure to moisture to prevent hydrolysis, which releases HCl gas.
  • Store in airtight, moisture-resistant containers at 2–8°C.
  • Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound-derived sulfonamides?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol, but may require longer reflux times.
  • Catalyst screening : Pyridine (0.4 mL per 0.005 mol substrate) acts as an acid scavenger, improving yields .
  • Temperature control : Reflux at 80–100°C balances reaction rate and side-product formation.
  • Substrate scope testing : Evaluate electron-deficient vs. electron-rich amines to determine reaction limitations (e.g., steric hindrance in bulky amines reduces yields) .

Q. How should researchers address discrepancies in reported reactivity or stability of this compound across studies?

  • Methodological Answer :

  • Conduct systematic literature reviews using frameworks like PICO (Population: reaction systems; Intervention: reaction variables; Comparison: conflicting data; Outcome: resolved mechanisms) to identify gaps .
  • Perform controlled replicate experiments under standardized conditions (e.g., fixed humidity, inert atmosphere) to isolate variables causing instability.
  • Use Arrhenius plots to study temperature-dependent decomposition rates and identify optimal storage conditions .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., local softness) to predict sulfonyl group reactivity.
  • Molecular docking : Model interactions with biological targets (e.g., enzyme active sites) to design sulfonamide inhibitors.
  • Retrosynthetic analysis : Use tools like SciFinder to map plausible synthetic pathways and validate feasibility via literature cross-referencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.